molecular formula C14H14N4O B11859099 3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one CAS No. 110552-32-4

3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one

Katalognummer: B11859099
CAS-Nummer: 110552-32-4
Molekulargewicht: 254.29 g/mol
InChI-Schlüssel: BEXDIJBWLZLLKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one is a heterocyclic organic compound that features both imidazole and quinazolinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with imidazole-containing compounds. One common method involves the alkylation of quinazolinone with 3-(1H-imidazol-1-yl)propyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the quinazolinone moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
  • N-[(1H-imidazol-1-yl)alkyl]quinazoline-2,4(1H,3H]-diones

Uniqueness

3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one is unique due to its specific combination of imidazole and quinazolinone moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

110552-32-4

Molekularformel

C14H14N4O

Molekulargewicht

254.29 g/mol

IUPAC-Name

3-(3-imidazol-1-ylpropyl)quinazolin-4-one

InChI

InChI=1S/C14H14N4O/c19-14-12-4-1-2-5-13(12)16-11-18(14)8-3-7-17-9-6-15-10-17/h1-2,4-6,9-11H,3,7-8H2

InChI-Schlüssel

BEXDIJBWLZLLKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCN3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.